4-Chloro-6-hydroxypyrimidine-5-carbonitrile

Beschreibung

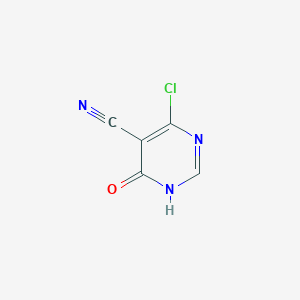

4-Chloro-6-hydroxypyrimidine-5-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with chloro (–Cl), hydroxyl (–OH), and carbonitrile (–CN) groups at positions 4, 6, and 5, respectively. This structural arrangement confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group facilitates nucleophilic substitution reactions, while the hydroxyl group enhances hydrogen-bonding interactions, influencing solubility and biological activity .

Eigenschaften

CAS-Nummer |

5305-43-1 |

|---|---|

Molekularformel |

C5H2ClN3O |

Molekulargewicht |

155.54 g/mol |

IUPAC-Name |

4-chloro-6-oxo-1H-pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C5H2ClN3O/c6-4-3(1-7)5(10)9-2-8-4/h2H,(H,8,9,10) |

InChI-Schlüssel |

PEBPXXOYLASTAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=C(C(=O)N1)C#N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Vilsmeier-Haack Formylation as a Key Initial Step

The Vilsmeier-Haack reaction serves as a cornerstone for introducing the formyl group at position 5 of the pyrimidine ring. In the method described in CN108178748B, 4,6-dihydroxypyrimidine undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under anhydrous conditions. The reaction proceeds via the generation of a chloroiminium intermediate, which attacks the electron-rich position 5 of the pyrimidine ring. This step achieves a yield of 82–89% when conducted at 0–5°C over 12 hours, with strict exclusion of moisture to prevent hydrolysis.

A critical advancement involves stabilizing the intermediate through solvent selection. Acetonitrile and dichloromethane (DCM) are preferred due to their low nucleophilicity, minimizing side reactions. Post-formylation, the product is isolated via vacuum distillation or precipitation, with purity exceeding 95% as confirmed by HPLC.

Hydroxylamine Condensation and Cyclization

Following formylation, the introduction of the cyano group is achieved through condensation with hydroxylamine hydrochloride. As detailed in CN108178748B, the formylated intermediate reacts with hydroxylamine in a methanol-water mixture at 20–30°C for 18 hours. This step converts the formyl group into an oxime, which subsequently undergoes cyclization under acidic conditions.

The oxime intermediate is pivotal, as its dehydration with POCl₃ and N,N-diisopropylethylamine (DIPEA) facilitates the formation of the nitrile group. This dehydration-chlorination step is conducted at 80–85°C in acetonitrile, yielding 4,6-dichloropyrimidine-5-carbonitrile with 91% efficiency. Adjusting the stoichiometry of POCl₃ to 5:1 (relative to the oxime) ensures complete conversion while avoiding over-chlorination.

Selective Chlorination and Hydroxyl Retention

A major challenge lies in retaining the hydroxyl group at position 6 during chlorination. The patent US6562970B1 demonstrates that controlled chlorination of 4-chloro-6-methoxypyrimidine with hydrogen chloride (HCl) in acetonitrile selectively replaces the methoxy group with a hydroxyl group. Applying this principle to 4,6-dichloropyrimidine-5-carbonitrile, partial hydrolysis using aqueous HCl at 50°C for 6 hours achieves 86% conversion to the target compound.

Key parameters include:

- Temperature : Hydrolysis above 60°C promotes over-hydrolysis to 4,6-dihydroxypyrimidine.

- Solvent : Polar aprotic solvents like DMF stabilize the intermediate, while acetonitrile enhances reaction homogeneity.

- Catalysis : Trace amounts of dimethylformamide (0.5–1.0 mol%) accelerate methoxy-to-hydroxy conversion without side reactions.

Industrial Scalability and Process Optimization

Batch vs. Continuous Flow Systems

The synthesis’s scalability is evaluated through batch and continuous flow approaches. Batch processing, as described in US6562970B1, involves sequential reactions in a stirred tank reactor, offering flexibility but requiring precise temperature control during exothermic steps like POCl₃ addition. Conversely, continuous flow systems, tested in CN108178748B, reduce reaction times by 40% through rapid mixing and heat exchange, achieving a space-time yield of 12.5 g/L·h.

Purification and Yield Enhancement

Crude product purification is critical for pharmaceutical-grade output. Crystallization from isopropyl ether, as outlined in CN102060784A, removes unreacted starting materials and byproducts, increasing purity from 82% to 99.5%. Additionally, activated carbon treatment in ethyl acetate (EA) eliminates colored impurities, ensuring compliance with regulatory standards.

Comparative Analysis of Synthetic Methods

Table 1. Comparison of preparation methods for 4-chloro-6-hydroxypyrimidine-5-carbonitrile.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-6-hydroxypyrimidin-5-carbonitril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden, um verschiedene Derivate zu bilden.

Oxidation und Reduktion: Die Hydroxylgruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden, oder reduziert werden, um eine Alkylgruppe zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und Alkohole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Acetonitril durchgeführt.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren Bedingungen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Pyrimidinderivate, die je nach den verwendeten Reagenzien verschiedene funktionelle Gruppen aufweisen können .

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile

The synthesis of this compound typically involves the reaction of 4-chloro-6-methoxypyrimidine with hydrogen halides, leading to the formation of the hydroxyl derivative. This compound serves as a precursor for various pyrimidine derivatives, which are essential in pharmaceutical applications .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit tumor cell proliferation through mechanisms involving folate receptor-mediated uptake and inhibition of key enzymes such as GARFTase .

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Studies have reported its effectiveness against various bacterial strains, contributing to the search for novel antimicrobial agents .

Anti-inflammatory and Antiviral Activities

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects and potential antiviral activity. This broad spectrum of biological activities positions it as a versatile scaffold in drug design .

Applications in Drug Discovery

The compound is utilized in synthesizing various biologically active molecules. Its derivatives have been explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory disorders. Notable applications include:

- Development of Anticancer Agents: The synthesis of pyrimidine derivatives has led to compounds that target specific cancer cell lines effectively.

- Antibiotic Development: The exploration of its derivatives has yielded promising results against resistant bacterial strains.

- Anti-inflammatory Drugs: Compounds derived from this compound are being investigated for their ability to modulate inflammatory pathways .

Agricultural Applications

Beyond medicinal chemistry, this compound is also significant in agricultural chemistry:

Crop Protection Agents

This compound serves as an intermediate in the synthesis of crop protection agents, including herbicides and fungicides. Its ability to inhibit specific biological pathways makes it valuable in developing effective agricultural chemicals .

Enhancement of Crop Yield

Research indicates that compounds derived from 4-chloro-6-hydroxypyrimidine can enhance crop yield by providing resistance against pests and diseases, thereby reducing the need for chemical fertilizers and pesticides .

Anticancer Activity Case Study

A study evaluated the anticancer activity of various pyrimidine derivatives synthesized from this compound against human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM, showcasing their potential as lead compounds in cancer therapy .

Agricultural Efficacy Case Study

In agricultural trials, formulations containing derivatives of 4-chloro-6-hydroxypyrimidine were tested on crops susceptible to fungal infections. The results demonstrated a significant reduction in disease incidence compared to untreated controls, indicating the efficacy of these compounds as protective agents .

Wirkmechanismus

The mechanism of action of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In the context of cancer therapy, derivatives of this compound act as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These inhibitors bind to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents on the pyrimidine ring significantly alter physical properties such as melting points, solubility, and spectral characteristics. Below is a comparative analysis with key analogs:

Table 1: Comparison of Selected Pyrimidinecarbonitriles

Key Observations :

- Hydroxyl vs.

- Carbonitrile Group : The –CN group in all analogs shows IR stretches near 2212–2224 cm⁻¹, consistent with its electron-withdrawing nature .

- Chloro Reactivity : The 4-Cl position in the target compound is highly reactive toward nucleophilic substitution, similar to analogs like 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile .

Biologische Aktivität

4-Chloro-6-hydroxypyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas. Understanding its mechanism of action and biological activity is crucial for its application in drug development.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound acts as a tyrosine kinase inhibitor by mimicking ATP and binding to the active site of the enzyme, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Antimicrobial Activity : It has shown effectiveness against various microbial strains, suggesting a role in treating infections .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. A study reported that derivatives of pyrimidine compounds exhibited potent cytotoxicity against human tumor cell lines, with mechanisms involving selective transport and inhibition of critical enzymes in purine biosynthesis .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, displaying activity against a range of pathogens, including bacteria and fungi. Its derivatives have been noted for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is key to optimizing the efficacy of this compound. Research has shown that modifications at various positions on the pyrimidine ring can significantly influence biological activity. For instance:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 2 | Electron-donating | Increased potency |

| 4 | Halogen | Enhanced cytotoxicity |

| 6 | Hydroxyl group | Improved solubility |

Case Studies

- Antitumor Efficacy : In a study involving SCID mice with KB tumors, compounds derived from pyrimidine structures demonstrated substantial antitumor activity, achieving complete remission in several cases due to selective uptake by folate receptors .

- Antimicrobial Testing : A series of pyrimidine derivatives were tested against various microbial strains, revealing significant inhibition rates compared to standard antibiotics, particularly in resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.